molecular formula C8H13BN2O2 B14094077 (4-Isobutylpyrimidin-5-yl)boronic acid

(4-Isobutylpyrimidin-5-yl)boronic acid

Cat. No.: B14094077
M. Wt: 180.01 g/mol
InChI Key: IHUAOXKUPVTDAA-UHFFFAOYSA-N
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Description

(4-Isobutylpyrimidin-5-yl)boronic acid is a heterocyclic organoboron compound featuring a pyrimidine core substituted with an isobutyl group at the 4-position and a boronic acid moiety at the 5-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis , but their biological relevance—particularly in anticancer and antiviral therapies—has garnered significant attention . The isobutyl substituent introduces steric bulk and lipophilicity, which may influence both synthetic reactivity and biological interactions.

Properties

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

[4-(2-methylpropyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C8H13BN2O2/c1-6(2)3-8-7(9(12)13)4-10-5-11-8/h4-6,12-13H,3H2,1-2H3

InChI Key

IHUAOXKUPVTDAA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CN=C1CC(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Isobutylpyrimidin-5-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Mechanism of Action

The mechanism of action of (4-Isobutylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound can interact with specific molecular targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituent at the pyrimidine ring’s 4-position critically modulates properties such as pKa , solubility , and binding affinity . Key analogs include:

Compound Name Substituent (R) Molecular Weight Key Properties
(4-Isobutylpyrimidin-5-yl)boronic acid Isobutyl 151.96 g/mol High lipophilicity, moderate solubility
(4-Ethylpyrimidin-5-yl)boronic acid Ethyl 151.96 g/mol Lower steric hindrance, improved solubility
(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid Cyclopropyl, Methoxy 193.99 g/mol Enhanced solubility via methoxy group
4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine-5-boronic acid Chloro, Pyrrole 223.42 g/mol Electrophilic chloro group may enhance reactivity
  • pKa and Reactivity : The boronic acid moiety’s acidity (pKa) is influenced by substituent electronic effects. For example, electron-withdrawing groups (e.g., chloro) lower pKa, increasing reactivity at physiological pH, while bulky groups (e.g., isobutyl) may stabilize the boronate form through steric effects .
  • Solubility : Methoxy and smaller alkyl groups (e.g., ethyl) improve aqueous solubility compared to isobutyl, which may limit bioavailability despite enhancing membrane permeability .
Antiviral Potential:

Key Research Findings and Implications

Selectivity in Proteasome Inhibition : Boronic acid-containing compounds (e.g., bortezomib) show target selectivity dependent on substituent chemistry. Isobutyl’s steric profile may reduce off-target effects compared to smaller alkyl groups .

HDAC Inhibition : Methoxy-substituted boronic acids achieve potent inhibition at lower concentrations, suggesting substituent polarity enhances target engagement .

Anticancer SAR : Aromatic boronic acids (e.g., phenanthren-9-yl) exhibit cytotoxicity via distinct mechanisms compared to heterocyclic analogs, highlighting the role of core structure .

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